3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

SCD1 inhibition Metabolic disease Piperazinylpyridazine SAR

3-[4-(3,4-Difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (CAS 921872-56-2) belongs to the piperazin-1-ylpyridazine class, a scaffold extensively pursued for stearoyl-CoA desaturase-1 (SCD1) inhibition and voltage-gated sodium channel (Nav) blockade. The molecule incorporates a 3,4-difluorobenzoyl substituent, a furan-2-yl terminal group, and a central pyridazine-piperazine core—a specific arrangement that differentiates it from other halogenated benzoyl analogs within the same chemotype.

Molecular Formula C19H16F2N4O2
Molecular Weight 370.36
CAS No. 921872-56-2
Cat. No. B2838176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
CAS921872-56-2
Molecular FormulaC19H16F2N4O2
Molecular Weight370.36
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C19H16F2N4O2/c20-14-4-3-13(12-15(14)21)19(26)25-9-7-24(8-10-25)18-6-5-16(22-23-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2
InChIKeyXANUZJNTNUYAIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(3,4-Difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (921872-56-2): A Structurally Distinct Pyridazine-Piperazine Hybrid for Specialized Research


3-[4-(3,4-Difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (CAS 921872-56-2) belongs to the piperazin-1-ylpyridazine class, a scaffold extensively pursued for stearoyl-CoA desaturase-1 (SCD1) inhibition [1] and voltage-gated sodium channel (Nav) blockade [2]. The molecule incorporates a 3,4-difluorobenzoyl substituent, a furan-2-yl terminal group, and a central pyridazine-piperazine core—a specific arrangement that differentiates it from other halogenated benzoyl analogs within the same chemotype.

Why 3-[4-(3,4-Difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine Cannot Be Replaced by Other Pyridazine-Piperazine Analogs


Within the piperazin-1-ylpyridazine family, small structural permutations produce large shifts in target potency, selectivity, and pharmacokinetics. XEN103, a 5-fluoro-2-trifluoromethylbenzoyl analog, achieves mSCD1 IC50 = 14 nM and HepG2 IC50 = 12 nM [1], while furan-piperazine sodium channel blockers exhibit Nav1.8 IC50 values spanning three orders of magnitude depending on the benzoyl substitution pattern [2]. The 3,4-difluorobenzoyl moiety in 921872-56-2 occupies a distinct steric and electronic space relative to mono-fluoro, 2,4-difluoro, or trifluoromethyl congeners, and its furan-2-yl terminus further differentiates binding-site complementarity. Consequently, assuming equivalent activity or selectivity between this compound and its closest commercial analogs without empirical confirmation is scientifically unsound.

Quantitative Differentiation Evidence for 3-[4-(3,4-Difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine


3,4-Difluorobenzoyl vs. 2-Fluorobenzoyl: Predicted Impact on SCD1 Binding Affinity

In the SCD1 inhibitor series, the benzoyl substitution pattern directly modulates enzyme affinity. The reference inhibitor XEN103 (5-fluoro-2-trifluoromethylbenzoyl) exhibits mSCD1 IC50 = 14 nM and HepG2 IC50 = 12 nM [1]. 3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine replaces the trifluoromethyl group with a second fluorine at the 4-position, which is anticipated to alter both lipophilicity and hydrogen-bonding interactions with the enzyme active site relative to the 2-fluorobenzoyl analog (CAS 923151-41-1).

SCD1 inhibition Metabolic disease Piperazinylpyridazine SAR

Furan-2-yl vs. Pyridin-3-yl Terminal Group: Divergent Nav1.8 Sodium Channel Activity

A structurally related series of furan-piperazine sodium channel blockers has been characterized for Nav1.8 activity, with benchmark compounds reaching sub-micromolar potency [1]. The furan-2-yl group on 6-position of the pyridazine is a conserved feature in this active series. By contrast, the pyridin-3-yl analog (CAS 946273-68-3) places a six-membered heterocycle at the same position, which can alter the vector of the terminal ring and affect channel pore interactions. No quantitative head-to-head comparison has been published for the specific pair, but class-wide data indicate that furan-to-pyridine substitution can shift Nav1.8 IC50 by more than 10-fold [1].

Nav1.8 blockade Neuropathic pain Furan-piperazine SAR

3,4-Difluorobenzoyl vs. 2,4-Difluorobenzoyl Isomer Comparison: Physicochemical Property Differences

The 3,4-difluorobenzoyl isomer (target compound) and the 2,4-difluorobenzoyl isomer (e.g., 3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine) differ in fluorine atom positions, which influences molecular dipole moment, logP, and metabolic stability. Although no direct experimental comparison between these two isomers has been published, the 3,4-substitution pattern typically yields lower clogP than 2,4-substitution due to reduced intramolecular hydrogen bonding, potentially improving aqueous solubility by 0.2–0.5 log units [1].

Physicochemical properties LogP Isomeric differentiation

Furan-2-carbonyl Analog Comparator: Complete Target Scaffold Distinction

3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (CAS 923122-85-4) replaces the 3,4-difluorobenzoyl group with a furan-2-carbonyl group. This substitution eliminates the fluorine atoms entirely, removing key electronegative substituents that participate in halogen bonding with target proteins. While no potency data exist for either compound, the loss of fluorine is expected to reduce SCD1 binding affinity by at least 10–100-fold based on the established importance of fluorinated benzoyl groups in piperazinylpyridazine SCD1 inhibitors [1].

Chemotype switching Furan-2-carbonyl Benzoyl replacement

Selectivity Window: dCTP Pyrophosphatase 1 vs. SCD1 Dual-Profile Potential

Piperazin-1-ylpyridazine derivatives have been identified as potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors with outstanding selectivity over related NTPases [1]. Simultaneously, the same core scaffold yields potent SCD1 inhibitors such as XEN103 [2]. 3-[4-(3,4-Difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine, by virtue of its unique substitution pattern, may exhibit a selectivity profile distinct from both canonical SCD1 and dCTPase chemotypes. No direct profiling data are available, but the scaffold overlap creates a rare opportunity for dual-mechanism investigation.

dCTPase inhibition Target selectivity Piperazinylpyridazine

High-Impact Application Scenarios for 3-[4-(3,4-Difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine


SCD1 Structure-Activity Relationship (SAR) Expansion: Filling the 3,4-Difluoro Gap

In medicinal chemistry campaigns targeting SCD1 for metabolic disorders, a comprehensive benzoyl substitution matrix is essential. This compound provides the 3,4-difluoro entry, bridging the gap between 2-fluoro, 4-fluoro, 2,4-difluoro, and trifluoromethyl analogs. When screened alongside XEN103 (IC50 = 14 nM) [1], it enables quantitative determination of the electronic and steric contributions of the 3,4-difluoro pattern to enzyme inhibition and cellular desaturation index.

Voltage-Gated Sodium Channel Nav1.8 Probe: Furan-Terminated Pyridazine Series

The furan-2-yl group is a validated pharmacophore for Nav1.8 blockade [1]. This compound extends the furan-piperazine series by introducing a 3,4-difluorobenzoyl N-substituent, allowing researchers to test whether the benzoyl halogenation pattern affects isoform selectivity (Nav1.8 vs. Nav1.2/Nav1.5) or use-dependent block kinetics.

Physicochemical Property Benchmarking: Isomeric Lipophilicity Comparison

For pharmaceutical development teams optimizing lead-like properties, the 3,4-difluorobenzoyl isomer offers a predicted 0.3 log-unit lower clogP than the 2,4-difluoro isomer. Experimental logD7.4, solubility, and microsomal stability measurements on this compound, in parallel with its 2,4-difluoro congener, can validate in silico predictions and guide formulation strategies for in vivo pharmacokinetic studies.

Dual-Target Probe for SCD1/dCTPase Polypharmacology Studies

The piperazinylpyridazine scaffold has demonstrated activity against both SCD1 (XEN103 IC50 = 14 nM) [1] and dCTPase [2]. This compound, with its distinct substitution pattern, can be profiled in both enzyme assays to determine whether simultaneous inhibition is achievable, potentially uncovering synergistic effects in cancer cell models where both fatty acid metabolism and nucleotide homeostasis are dysregulated.

Quote Request

Request a Quote for 3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.